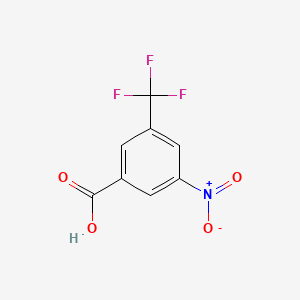

3-Nitro-5-(trifluoromethyl)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-nitro-5-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO4/c9-8(10,11)5-1-4(7(13)14)2-6(3-5)12(15)16/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODCLHXGXGFBBTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10346941 | |

| Record name | 3-Nitro-5-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

328-80-3 | |

| Record name | 3-Nitro-5-(trifluoromethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=328-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitro-5-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitro-5-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Nitro-5-(trifluoromethyl)benzoic acid CAS number 328-80-3

An In-depth Technical Guide to 3-Nitro-5-(trifluoromethyl)benzoic acid

CAS Number: 328-80-3

Introduction

This compound is a specialty chemical compound that serves as a crucial intermediate in the synthesis of a variety of complex molecules.[1][2] Its unique molecular structure, featuring a carboxylic acid, a nitro group, and a trifluoromethyl group, imparts versatile reactivity, making it a valuable building block in the pharmaceutical and agrochemical industries.[3][4] This compound is particularly noted for its role in the development of novel fluorinated compounds and as a precursor for various pharmaceutical agents, including new antitubercular drug candidates.[4][5][6] The trifluoromethyl group enhances lipophilicity and metabolic stability in target molecules, while the nitro and carboxylic acid groups provide convenient handles for further synthetic modifications, positioning it as a key component in modern drug design.[3][7]

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 328-80-3 | [1] |

| Molecular Formula | C₈H₄F₃NO₄ | [1][8] |

| Molecular Weight | 235.12 g/mol | [1][9] |

| Appearance | White to light yellow solid/powder to crystal | [9][10][11] |

| Melting Point | 127-130 °C | [9][11] |

| Boiling Point | 309.8°C at 760 mmHg (Predicted) | [9][11] |

| Density | ~1.6 g/cm³ (Predicted) | [9][11] |

| pKa | 3.05±0.10 (Predicted) | [11] |

| InChI Key | ODCLHXGXGFBBTA-UHFFFAOYSA-N | [8][12] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of the compound.

| Spectroscopy | Data | Source |

| ¹H NMR | (500 MHz, acetone) δ 9.00 (t, J = 1.8 Hz, 1H), 8.78 (t, J = 1.9 Hz, 1H), 8.66 (t, J = 1.7 Hz, 1H) | [9] |

| (300MHz, CDCl₃): δ 8.69 (1H, s), 8.74 (1H, s), 9.1 (1H, s) | [10] | |

| ¹³C NMR | (126 MHz, acetone) δ 164.52, 149.77, 134.72, 132.76 (q, J = 34.2 Hz), 132.37 (q, J = 3.6 Hz), 128.46, 125.20 (q, J=3.8 Hz), 123.47 (q, J=273.5 Hz) | [9] |

| IR Spectra | Available data indicates characteristic peaks for C-H stretch (3097 cm⁻¹), O-H stretch (2865 cm⁻¹), and C=O (1702 cm⁻¹) for a related chloro-derivative, suggesting similar regions of interest. | [5] |

Synthesis and Experimental Protocols

The most common synthesis of this compound involves the nitration of 3-(trifluoromethyl)benzoic acid.[10][11]

Caption: Synthesis workflow from starting material to final product.

Detailed Experimental Protocol:

This protocol is based on procedures reported in the literature.[9][10]

-

Reaction Setup : In a suitable reaction vessel, dissolve 3-(trifluoromethyl)benzoic acid (203.4 g) in concentrated sulfuric acid (880 mL).[10]

-

Nitration : Cool the mixture to 0°C using an ice bath.[10] Slowly add 90% fuming nitric acid (210 mL) dropwise to the solution over a period of 1 hour, ensuring the temperature is maintained.[9][10]

-

Reaction : After the addition is complete, allow the reaction mixture to stir at 35°C for 3 hours.[9][10]

-

Quenching and Precipitation : Slowly pour the reaction mixture onto approximately 1 kg of ice with vigorous stirring to precipitate the crude product.[9][10]

-

Isolation : Filter the resulting precipitate and wash it with water (500 mL).[10]

-

Workup and Purification : Dissolve the crude product in ethyl acetate (30 mL).[9] Wash the organic layer with water (2 x 25 mL) and then with brine (1 x 25 mL).[9]

-

Final Product Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and evaporate the solvent under reduced pressure to yield this compound as a light yellow or white solid.[9][10] The reported yield is approximately 87-92%.[9][10]

Chemical Reactivity and Applications

The compound's utility stems from the distinct reactivity of its three functional groups, making it a versatile building block.[3]

Caption: Reactivity of the compound's key functional groups.

-

Carboxylic Acid Group (-COOH) : This group readily undergoes standard reactions such as esterification and amidation, allowing for the extension of the molecular scaffold.[3]

-

Nitro Group (-NO₂) : As a strong electron-withdrawing group, it influences the acidity of the carboxylic acid.[3] More importantly, it can be easily reduced to an amino group (-NH₂), which opens pathways for forming C-N bonds, crucial for synthesizing amides or heterocyclic structures common in pharmaceuticals.[3][4]

-

Trifluoromethyl Group (-CF₃) : This group is strongly electron-withdrawing and is generally stable under many reaction conditions.[3] Its primary role in drug development is to increase lipophilicity and metabolic stability, which can significantly improve the pharmacokinetic profile of a drug candidate.[3][7]

Due to this versatile chemistry, this compound is a key intermediate in synthesizing:

-

Novel Fluorinated Compounds : It serves as a pivotal starting material for introducing the -CF₃ group into complex molecules.[4]

-

Pharmaceuticals : It is a documented precursor for 8-nitro-1,3-benzothiazin-4-ones, a promising class of new antituberculosis agents.[5][6]

-

Agrochemicals : The compound is used to produce effective and environmentally conscious pesticides and herbicides.[2]

Biological Activity Context

While this compound itself is primarily an intermediate, its structural motifs are significant in pharmacology.

-

Nitro-Containing Compounds : Molecules containing a nitro group exhibit a wide spectrum of biological activities, including antibacterial, antifungal, and antitumor effects.[13][14] The nitro group can be reduced within cells to produce toxic intermediates like nitroso and superoxide species, which can damage DNA and lead to cell death in microorganisms.[14] This mechanism is the basis for several established drugs.[14]

-

Trifluoromethylated Compounds : The inclusion of a -CF₃ group is a common strategy in modern drug design to enhance a compound's efficacy.[7] It can improve properties like membrane permeability, metabolic stability, and binding affinity to target proteins.[7]

Therefore, this compound is a valuable precursor for creating new chemical entities where the combined properties of the nitroaromatic and trifluoromethyl groups can be leveraged to develop potent therapeutic agents.[2][4]

Safety and Handling

Safe handling of this compound is essential in a laboratory or industrial setting. The following information is derived from available Safety Data Sheets (SDS).[15][16]

| Category | Recommendation | Source |

| Hazards | Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. | [9][17] |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, and eye/face protection (chemical safety goggles or face shield). | [15][18] |

| Handling | Use only outdoors or in a well-ventilated area. Wash hands and any exposed skin thoroughly after handling. Avoid breathing dust. Avoid contact with skin, eyes, or clothing. | [15][16][18] |

| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place. Store locked up. | [1][15] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice/attention. | [15] |

| First Aid (Skin) | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. | [15] |

| First Aid (Inhalation) | Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. | [15] |

| Disposal | Dispose of contents/container to an approved waste disposal plant. | [15] |

References

- 1. This compound | 328-80-3 | FN70457 [biosynth.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.iucr.org [journals.iucr.org]

- 7. jelsciences.com [jelsciences.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. echemi.com [echemi.com]

- 10. This compound | 328-80-3 [chemicalbook.com]

- 11. This compound CAS#: 328-80-3 [amp.chemicalbook.com]

- 12. This compound(328-80-3) IR2 [m.chemicalbook.com]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

- 17. tsapps.nist.gov [tsapps.nist.gov]

- 18. synquestlabs.com [synquestlabs.com]

An In-depth Technical Guide to 3-Nitro-5-(trifluoromethyl)benzoic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitro-5-(trifluoromethyl)benzoic acid is a key chemical intermediate, playing a crucial role in the synthesis of a variety of pharmacologically active compounds and fine chemicals.[1][2] Its unique molecular architecture, featuring a carboxylic acid, a nitro group, and a trifluoromethyl group on a benzene ring, imparts a versatile reactivity profile that is highly valued in medicinal chemistry and materials science.[3] This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and known applications of this important building block.

Physicochemical Properties

The distinct electronic effects of the nitro and trifluoromethyl substituents significantly influence the physicochemical properties of the benzoic acid core. The strong electron-withdrawing nature of both groups increases the acidity of the carboxylic acid and impacts the molecule's lipophilicity and reactivity.[3] A summary of its key physical and chemical properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C₈H₄F₃NO₄ | [1][4][5] |

| Molecular Weight | 235.12 g/mol | [1][5] |

| CAS Number | 328-80-3 | [4][5] |

| Appearance | Solid, Crystals or powder, crystalline powder | [4] |

| Melting Point | 129 °C | [6] |

| Boiling Point | 309.8 °C at 760 mmHg | [7] |

| Density | 1.6 ± 0.1 g/cm³ | [7] |

| pKa | No experimental data found. Estimated to be lower than benzoic acid (4.2) due to the presence of two strong electron-withdrawing groups. | |

| Solubility | Specific quantitative data not found. The trifluoromethyl group imparts lipophilicity, suggesting solubility in organic solvents.[3] A study on the closely related 3-nitrobenzoic acid showed solubility in the order of methanol > ethanol > ethyl acetate > acetonitrile > dichloromethane > toluene > water.[8] |

Spectroscopic Data

| Spectrum Type | Data | Reference |

| ¹H NMR (500 MHz, Acetone) | δ 9.00 (t, J = 1.8 Hz, 1H), 8.78 (t, J = 1.9 Hz, 1H), 8.66 (t, J = 1.7 Hz, 1H) | [7] |

| ¹³C NMR (126 MHz, Acetone) | δ 164.52, 149.77, 134.72, 132.76 (q, J = 34.2 Hz), 132.37 (q, J = 3.6 Hz), 128.46, 125.20 (q, J=3.8 Hz) | [7] |

Synthesis

The synthesis of this compound is typically achieved through the nitration of 3-(trifluoromethyl)benzoic acid.

Experimental Protocol: Synthesis of this compound[8]

To a solution of 3-(trifluoromethyl)benzoic acid (5 g, 0.026 mol) in concentrated sulfuric acid (23 mL), fuming nitric acid (5.5 mL) was added dropwise while maintaining vigorous stirring. The reaction mixture was stirred for 3 hours at room temperature. Subsequently, the mixture was carefully poured onto ice, leading to the precipitation of the crude product. The precipitate was collected by filtration and then dissolved in ethyl acetate (30 mL). The organic layer was washed with water (2 x 25 mL) and brine (1 x 25 mL). After drying over anhydrous sodium sulfate, the solvent was removed under reduced pressure to yield the product as a light yellow solid (Yield: 87%).

Chemical Reactivity

The chemical behavior of this compound is dictated by its three functional groups: the carboxylic acid, the nitro group, and the trifluoromethyl group.

-

Carboxylic Acid Group: This group can undergo typical reactions such as esterification, amidation, and conversion to an acyl chloride. Its acidity is enhanced by the two strong electron-withdrawing groups on the aromatic ring.[3]

-

Nitro Group: The nitro group is a strong deactivating group and directs incoming electrophiles to the meta position. It can be readily reduced to an amino group, which is a versatile handle for further synthetic transformations, including diazotization and amide bond formation.[3]

-

Trifluoromethyl Group: This group is a strong electron-withdrawing group and is generally stable under many reaction conditions. It significantly increases the lipophilicity of the molecule, a property often desirable in drug candidates.[3]

Role in Drug Discovery and Development

While this compound itself is not known to have direct biological activity, it is a crucial building block in the synthesis of various biologically active molecules. Its derivatives have shown promise in several therapeutic areas.

As a Precursor for Kinase Inhibitors

Derivatives of this compound are utilized in the development of kinase inhibitors for cancer therapy. For instance, compounds incorporating the 3-(trifluoromethyl)phenyl moiety have demonstrated potent inhibitory activity against receptor tyrosine kinases such as EGFR.[9] The trifluoromethylphenyl group can fit into the specificity pocket of the kinase domain, contributing to the inhibitor's potency.[9]

In the Synthesis of Antibacterial Agents

The this compound scaffold is also found in novel antibacterial agents. Pyrazole derivatives containing the trifluoromethylphenyl group have shown significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2][10] The mechanism of action for some nitro-containing antimicrobials involves the metabolic reduction of the nitro group within the microorganism to produce toxic intermediates that damage cellular components like DNA.[11]

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its well-defined reactivity allows for its incorporation into a wide range of complex molecules with significant potential in drug discovery, particularly in the development of kinase inhibitors and antibacterial agents. Further research into the precise physicochemical properties, such as its pKa and solubility, would be beneficial for optimizing its use in synthetic and medicinal chemistry applications.

References

- 1. This compound | 328-80-3 | FN70457 [biosynth.com]

- 2. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. scbt.com [scbt.com]

- 6. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Nitro-5-(trifluoromethyl)benzoic acid molecular weight 235.12 g/mol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Nitro-5-(trifluoromethyl)benzoic acid, a key intermediate in the synthesis of novel therapeutic agents. With a molecular weight of 235.12 g/mol , this compound serves as a versatile scaffold for the development of a range of biologically active molecules. This document details its chemical and physical properties, provides a robust synthesis protocol, and explores its application in the generation of compounds with potential therapeutic value, particularly in the realm of anticancer and anti-inflammatory agents. Detailed experimental methodologies and conceptual frameworks are presented to facilitate further research and development.

Chemical and Physical Properties

This compound is a solid, crystalline compound at room temperature. Its unique trifluoromethyl and nitro group substitutions on the benzoic acid backbone confer distinct reactivity and make it a valuable building block in medicinal chemistry. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the nitro group can be readily reduced to an amino group, providing a key functional handle for further molecular elaboration.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₄F₃NO₄ | [3] |

| Molecular Weight | 235.12 g/mol | [3] |

| CAS Number | 328-80-3 | [3] |

| Appearance | Solid | |

| Melting Point | 137-141 °C | |

| Boiling Point | 309.8 °C at 760 mmHg | |

| Density | 1.63 g/cm³ | |

| InChI Key | ODCLHXGXGFBBTA-UHFFFAOYSA-N |

Synthesis of this compound

A reliable method for the synthesis of this compound involves the nitration of 3-(trifluoromethyl)benzoic acid.

Experimental Protocol: Nitration of 3-(Trifluoromethyl)benzoic Acid

Materials:

-

3-(Trifluoromethyl)benzoic acid

-

Fuming nitric acid (90%)

-

Concentrated sulfuric acid

-

Ice

-

Water

-

Ethyl acetate

Procedure:

-

In a reaction vessel, dissolve 3-(trifluoromethyl)benzoic acid in concentrated sulfuric acid.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add fuming nitric acid to the cooled solution over a period of 1 hour, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to 35 °C and stir for 3 hours.

-

Pour the reaction mixture slowly onto approximately 1 kg of ice to precipitate the product.

-

Collect the precipitate by filtration and wash thoroughly with water.

-

Dissolve the crude product in ethyl acetate and wash the organic phase with water.

-

Dry the organic phase over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

Remove the solvent under reduced pressure to yield this compound as a white to off-white solid.

Applications in the Synthesis of Bioactive Molecules

This compound is a valuable starting material for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. The presence of the nitro and carboxylic acid functionalities allows for diverse chemical transformations.

Synthesis of Thiazolo[4,5-d]pyrimidine Derivatives with Anticancer Activity

A key application of trifluoromethyl-substituted nitroaromatic compounds is in the synthesis of heterocyclic systems with potential anticancer properties.[4][5] While direct synthesis from this compound is not explicitly detailed in the provided search results, a closely related analogue, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, serves as a precursor for antitubercular benzothiazinones.[6] Furthermore, the synthesis of 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives, which have demonstrated anticancer activity, highlights a potential synthetic pathway where a trifluoromethylated precursor is key.[4][5]

The synthesis of 5-trifluoromethyl-thiazolo[4,5-d]pyrimidines generally starts from a trifluoromethylated precursor which is used to construct the pyrimidine ring.[4] A plausible synthetic route could involve the conversion of this compound to a suitable intermediate for cyclization.

Biological Evaluation of Thiazolo[4,5-d]pyrimidine Derivatives

Trifluoromethylated thiazolo[4,5-d]pyrimidine derivatives have been evaluated for their in vitro anticancer activity against a panel of human cancer cell lines.[4]

Objective: To determine the cytotoxic effects of synthesized compounds on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., A375, C32, DU145, MCF-7/WT)

-

Normal human cell lines (e.g., CHO-K1, HaCaT)

-

RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and antibiotics

-

Synthesized compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 20% SDS in 50% DMF)

Procedure:

-

Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the synthesized compounds (typically ranging from 0.1 to 100 µM) for 72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

-

Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ values (the concentration of the compound that inhibits cell growth by 50%).

Table 2: Anticancer Activity of Selected 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 3b | C32 (Melanoma) | 24.4 | [4] |

| 3b | A375 (Melanoma) | 25.4 | [4] |

| 3b | HaCaT (Normal Keratinocytes) | 33.5 | [4] |

| 3b | CHO-K1 (Normal Ovary) | 75.5 | [4] |

Note: Compound 3b is 7-Chloro-3-phenyl-5-(trifluoromethyl)[7][8]thiazolo[4,5-d]pyrimidine-2(3H)-thione.

Potential Mechanisms of Action and Signaling Pathways

The biological activity of compounds derived from this compound is attributed to the unique properties of the nitro and trifluoromethyl groups.

Role of the Nitro Group

The nitro group is a well-known pharmacophore and can also act as a toxicophore.[7] In many bioactive molecules, the nitro group is reduced in situ to form reactive nitroso and hydroxylamine intermediates, which can induce cellular stress and apoptosis. This redox cycling can lead to the generation of reactive oxygen species (ROS), contributing to the cytotoxic effects observed in cancer cells.

Role of the Trifluoromethyl Group

The trifluoromethyl group significantly influences the pharmacokinetic and pharmacodynamic properties of a drug molecule. Its high lipophilicity can enhance membrane permeability and cellular uptake. Furthermore, the strong electron-withdrawing nature of the CF₃ group can alter the acidity of nearby functional groups and influence binding interactions with biological targets.[1][4]

Potential Signaling Pathways in Cancer

While the specific signaling pathways affected by derivatives of this compound require further investigation, compounds with similar structural motifs have been shown to induce apoptosis in cancer cells.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel bioactive compounds. Its unique combination of functional groups allows for the creation of diverse molecular architectures with potential applications in cancer and inflammatory diseases. The detailed synthetic and biological evaluation protocols provided in this guide are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the exploration of new therapeutic agents derived from this important chemical intermediate. Further research is warranted to fully elucidate the mechanisms of action and to optimize the therapeutic potential of its derivatives.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. scbt.com [scbt.com]

- 4. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5- d]pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. derpharmachemica.com [derpharmachemica.com]

An In-depth Technical Guide on the Solubility of 3-Nitro-5-(trifluoromethyl)benzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Nitro-5-(trifluoromethyl)benzoic acid, a key intermediate in the synthesis of novel fluorinated compounds. While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, this guide furnishes valuable qualitative information, comparative data from structurally related molecules, and detailed experimental protocols for determining solubility.

Physicochemical Properties

This compound is a solid compound with the molecular formula C₈H₄F₃NO₄ and a molecular weight of 235.12 g/mol .[1][2] Its structure, featuring a carboxylic acid group, a nitro group, and a trifluoromethyl group, dictates its solubility behavior. The presence of the polar carboxylic acid and nitro groups suggests potential solubility in polar organic solvents, while the trifluoromethyl group can influence its solubility in nonpolar environments.

Qualitative Solubility Information

The synthesis of this compound often involves its dissolution in ethyl acetate for purification, followed by washing with water.[3] This indicates that the compound is soluble in ethyl acetate and relatively insoluble in water. A patent describing the purification of the related compound 3-trifluoromethylbenzoic acid mentions its insolubility in water but solubility of its sodium salt in water, a common characteristic for carboxylic acids.[4]

Comparative Solubility Data of Related Compounds

To provide a quantitative perspective, the following tables summarize the solubility of benzoic acid, 3-nitrobenzoic acid, and 3,5-dinitrobenzoic acid in various organic solvents at different temperatures. This data, sourced from a study by Zhang et al., can serve as a useful reference for estimating the solubility behavior of this compound due to structural similarities.[5][6] The solubility is presented in mol/L.

Table 1: Solubility of Benzoic Acid (mol/L) [5]

| Temperature (K) | Water | Methanol | Ethanol | Acetonitrile | Dichloromethane | Toluene | Ethyl Acetate |

| 273.15 | 0.034 | 1.948 | 1.611 | 0.6847 | 0.1638 | 0.1032 | - |

| 283.15 | - | 1.282 | 0.45 | 0.507 | 0.64 | 0.1688 | 0.4675 |

| 293.15 | - | 2.351 | 1.974 | 0.9474 | 3.1812 | 1.5018 | 0.25475 |

| 303.15 | - | 1.8525 | 1.334 | 0.8985 | 3.606 | 1.7218 | 0.6881 |

| 313.15 | - | 2.757 | 2.987 | 1.956 | 13.676 | 5.104 | 1.191 |

| 323.15 | - | 2.2275 | 3.119 | 1.5225 | 4.92 | 2.7884 | 1.2733 |

Table 2: Solubility of 3-Nitrobenzoic Acid (mol/L) [5]

| Temperature (K) | Water | Methanol | Ethanol | Acetonitrile | Dichloromethane | Toluene | Ethyl Acetate |

| 273.15 | - | - | - | - | - | - | - |

| 283.15 | - | - | - | - | - | - | - |

| 293.15 | - | - | - | - | - | - | - |

| 303.15 | - | - | - | - | - | - | - |

| 313.15 | - | - | - | - | - | - | - |

| 323.15 | - | - | - | - | - | - | - |

Table 3: Solubility of 3,5-Dinitrobenzoic Acid (mol/L) [5]

| Temperature (K) | Water | Methanol | Ethanol | Acetonitrile | Dichloromethane | Toluene | Ethyl Acetate |

| 273.15 | - | - | - | - | - | - | - |

| 283.15 | - | - | - | - | - | - | - |

| 293.15 | - | - | - | - | - | - | - |

| 303.15 | - | - | - | - | - | - | - |

| 313.15 | - | - | - | - | - | - | - |

| 323.15 | - | - | - | - | - | - | - |

The general trend for these related benzoic acids is an increase in solubility with increasing temperature.[5] The order of solubility in the tested solvents is generally: methanol > ethanol > ethyl acetate > acetonitrile > dichloromethane > toluene > water.[5]

Experimental Protocols

For researchers seeking to determine the precise solubility of this compound, the following established methods are recommended.

Isothermal Saturation Method

This gravimetric method is a reliable technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Constant temperature shaker bath or incubator

-

Analytical balance (accurate to ±0.1 mg)

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Vials or flasks with secure closures

-

Drying oven

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials in a constant temperature shaker bath set to the desired temperature. Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a period to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature. Immediately filter the solution through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed vial. This step is critical to remove any undissolved solid particles.

-

Solvent Evaporation: Determine the mass of the filtered solution. Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Mass Determination and Calculation: Once the solvent is completely removed, weigh the vial containing the dried solute. The mass of the dissolved solid can then be determined. The solubility can be calculated and expressed in various units, such as g/100 mL, mg/mL, or mol/L.

A study determining the solubility of benzoic acid used a similar method involving titration to quantify the dissolved acid.[7]

Visualizations

Synthesis Workflow for this compound

The following diagram illustrates a typical synthesis route for this compound from 3-trifluoromethylbenzoic acid.[3]

Caption: Synthesis workflow of this compound.

General Experimental Workflow for Solubility Determination

The diagram below outlines the key steps of the isothermal saturation method for determining solubility.

Caption: Isothermal saturation method for solubility determination.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 328-80-3 [chemicalbook.com]

- 4. CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Titrimetric Study of the Solubility and Dissociation of Benzoic Acid in Water: Effect of Ionic Strength and Temperature [scirp.org]

Technical Guide: Physicochemical Properties of 3-Nitro-5-(trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of 3-Nitro-5-(trifluoromethyl)benzoic acid (CAS No. 328-80-3), a key intermediate in various synthetic applications. This document outlines its key physical properties, standard experimental methodologies for their determination, and a generalized workflow for such characterization.

Physicochemical Data Summary

The accurate determination of melting and boiling points is crucial for the identification, purification, and handling of chemical compounds. The following table summarizes the reported values for this compound.

| Parameter | Value | Conditions |

| Melting Point | 127-129 °C[1] | Not Specified |

| 128-129 °C[2] | Not Specified | |

| 129 °C[3] | Not Specified | |

| 130-132 °C[4][5] | Not Specified | |

| Boiling Point | 309.8 °C[1] | at 760 mmHg |

Experimental Protocols

The following are detailed, generalized methodologies for the determination of melting and boiling points, applicable to crystalline solids like this compound.

Melting Point Determination (Capillary Method)

-

Sample Preparation: A small quantity of the dry, crystalline this compound is finely powdered. This powder is then packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block or an oil bath and a calibrated thermometer or a digital temperature sensor.

-

Heating and Observation: The sample is heated at a steady, slow rate (typically 1-2 °C per minute) as it approaches the expected melting point.

-

Data Recording: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the entire sample becomes liquid are recorded. This range is reported as the melting point. For a pure substance, this range is typically narrow.

Boiling Point Determination (Distillation Method)

-

Apparatus Setup: A distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a port for a thermometer or temperature probe, a condenser, and a receiving flask.

-

Sample and Boiling Chips: The this compound is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

-

Heating: The flask is heated using a heating mantle. The liquid is brought to a boil, and the vapor rises into the distillation head.

-

Temperature Equilibrium: The thermometer bulb or probe should be positioned so that its top is level with the bottom of the side-arm leading to the condenser. This ensures that the temperature of the vapor in equilibrium with the boiling liquid is measured.

-

Data Recording: The temperature is recorded when it stabilizes during a steady distillation. The atmospheric pressure is also recorded, as the boiling point is pressure-dependent. The boiling point is typically reported at standard atmospheric pressure (760 mmHg).[1]

Process Visualization

The following diagram illustrates a generalized workflow for the physicochemical characterization of a chemical compound such as this compound.

Caption: Workflow for Physicochemical Analysis.

References

Spectroscopic Profile of 3-Nitro-5-(trifluoromethyl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 3-Nitro-5-(trifluoromethyl)benzoic acid (CAS No. 328-80-3). The information presented herein is essential for compound identification, purity assessment, and further research and development activities. This document includes tabulated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, detailed experimental protocols for acquiring such data, and a workflow diagram for spectroscopic analysis.

Core Spectroscopic Data

The following tables summarize the key spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data for this compound.

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 10.6 | Singlet | Carboxylic Acid Proton (-COOH) |

| 9.146 | Singlet | Aromatic Proton |

| 8.768 | Singlet | Aromatic Proton |

| 8.722 | Singlet | Aromatic Proton |

Solvent: CDCl₃, Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectral Data for this compound.

| Chemical Shift (ppm) | Assignment |

| Data not explicitly provided in search results |

Solvent: CDCl₃[1]

Infrared (IR) Spectroscopy

Table 3: IR Spectral Data for this compound.

| Wavenumber (cm⁻¹) | Interpretation |

| Specific peak data not provided in search results | C=O stretch (carboxylic acid), N-O stretch (nitro group), C-F stretch (trifluoromethyl group), O-H stretch (carboxylic acid), Aromatic C-H and C=C stretches |

Sample Preparation: KBr disc and Nujol mull[1]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Spectral Data for this compound.

| m/z | Relative Intensity (%) |

| 235.0 | 100.0 |

| 218.0 | 6.2 |

| 216.0 | 20.0 |

| 189.0 | 59.0 |

| 161.0 | 18.4 |

| 143.0 | 27.3 |

| 133.0 | 58.9 |

| 113.0 | 32.2 |

| 75.0 | 28.8 |

| 30.0 | 28.2 |

Ionization Method: Electron Ionization (EI) at 75 eV[1]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound is prepared by dissolving 5-10 mg of the compound in approximately 0.7-1.0 mL of deuterated chloroform (CDCl₃). The solution is then transferred to a standard 5 mm NMR tube.

-

¹H NMR Spectroscopy: Proton NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer. Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and the collection of 16 to 64 scans. The chemical shifts are referenced to the residual solvent peak of CDCl₃ at 7.26 ppm.

-

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument, typically with proton decoupling to simplify the spectrum. A larger number of scans (often several hundred to thousands) and a longer relaxation delay (2-5 seconds) are generally required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus. Chemical shifts are referenced to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy (KBr Pellet Method)

Approximately 1-2 mg of solid this compound is finely ground in an agate mortar and pestle. About 100-200 mg of dry, infrared-grade potassium bromide (KBr) powder is added, and the mixture is thoroughly triturated to ensure a homogenous dispersion of the sample within the KBr matrix. The mixture is then transferred to a pellet die and compressed under high pressure (typically 8-10 tons) to form a thin, transparent pellet. The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

Mass Spectrometry (Electron Ionization)

A small amount of the solid sample is introduced into the mass spectrometer, where it is vaporized by heating. The gaseous molecules are then bombarded with a beam of electrons with a typical energy of 70 eV. This causes ionization and fragmentation of the molecules. The resulting positively charged ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge (m/z) ratio. The detector records the abundance of each ion, generating a mass spectrum. For the provided data, the source temperature was 220 °C and the sample temperature was 160 °C.[1]

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

3-Nitro-5-(trifluoromethyl)benzoic acid safety data sheet (SDS) information

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 3-Nitro-5-(trifluoromethyl)benzoic acid (CAS No: 328-80-3), a compound often utilized in chemical synthesis and drug discovery. The following sections detail its chemical and physical properties, toxicological profile, handling procedures, and emergency response protocols, presented in a format tailored for the scientific community.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior under various laboratory conditions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₄F₃NO₄ | [1][2] |

| Molecular Weight | 235.12 g/mol | [2][3] |

| Appearance | Solid | [1] |

| Melting Point | 127-129 °C | [3] |

| Boiling Point | 309.8 °C at 760 mmHg | [3] |

| Density | 1.6 ± 0.1 g/cm³ | [3] |

| Flash Point | 141.2 ± 27.9 °C | [3] |

Toxicological Profile and Hazard Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to irritation and potential acute toxicity.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed |

Note: The acute oral toxicity classification is reported by some but not all suppliers.

The logical flow from hazard identification to the necessary precautionary measures is illustrated in the diagram below.

Experimental Protocols for Safety Assessment

While specific experimental data for this compound is not publicly available, the hazard classifications are typically determined using standardized methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (OECD Guideline 420, 423, or 425)

These guidelines describe methods for assessing the acute toxic effects of a substance when administered orally.

-

Principle: A single dose of the substance is administered to a group of fasted animals (typically rats) via gavage.

-

Methodology: The study can follow a fixed-dose procedure (OECD 420), an acute toxic class method (OECD 423), or an up-and-down procedure (OECD 425).[4][5] Doses are administered in a stepwise manner to minimize the number of animals used. Observations for signs of toxicity and mortality are conducted for up to 14 days.[3] Body weight is measured before administration and weekly thereafter. A gross necropsy of all animals is performed at the end of the study.

-

Endpoint: The results allow for the determination of an LD50 (median lethal dose) or classification into a specific toxicity category based on the observed effects.

Skin Irritation (Based on OECD Guideline 404)

This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.

-

Principle: The test substance is applied to a small area of the skin of an experimental animal (typically an albino rabbit).

-

Methodology: A dose of 0.5 g of the solid substance is applied to a shaved patch of skin and held in place with a gauze patch for a defined period, usually 4 hours. The patch is then removed, and the skin is examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after removal. The severity of the reactions is scored according to a standardized scale.

-

Endpoint: The substance is classified as a skin irritant if the observed effects meet specific scoring criteria.

Eye Irritation (Based on OECD Guideline 405)

This test assesses the potential of a substance to cause damage to the eye.

-

Principle: A single dose of the substance is applied to the conjunctival sac of one eye of an experimental animal (typically an albino rabbit), with the other eye serving as a control.

-

Methodology: A specified amount of the substance (e.g., 0.1 g for solids) is instilled into the eye. The eyes are then examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application. The reactions are scored based on a standardized system.

-

Endpoint: The substance is classified based on the severity and reversibility of the ocular lesions observed.

Handling, Storage, and Personal Protective Equipment

Handling

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing dust.

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Wash hands thoroughly after handling.

Storage

-

Keep the container tightly closed.

-

Store in a dry, cool, and well-ventilated place.

-

Store locked up.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dust is generated, use a NIOSH-approved particulate respirator.

Emergency and First-Aid Procedures

First-Aid Measures

-

Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If feeling unwell, call a poison center or doctor.

-

Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical attention. Remove and wash contaminated clothing before reuse.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

Ingestion: Clean the mouth with water and drink plenty of water afterward. Call a poison center or doctor if you feel unwell.

Accidental Release Measures

In the event of a spill, a clear and systematic response is crucial to ensure safety and minimize environmental contamination.

References

synonyms for 3-Nitro-5-(trifluoromethyl)benzoic acid

An In-depth Technical Guide to 3-Nitro-5-(trifluoromethyl)benzoic Acid: Properties, Synthesis, and Applications in Drug Development

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate for researchers, scientists, and professionals in drug development. It covers the compound's chemical identity and properties, detailed synthesis protocols, and its significant role as a building block in the creation of advanced pharmaceutical agents.

Compound Identification and Properties

This compound is a substituted aromatic carboxylic acid. The presence of both a nitro (-NO₂) group and a trifluoromethyl (-CF₃) group makes it a highly versatile precursor in organic synthesis, particularly for fluorinated compounds which are of immense interest in medicinal chemistry.[1] These functional groups significantly influence the molecule's reactivity and electronic characteristics, providing multiple pathways for synthetic modification.

Synonyms and Identifiers:

The compound is known by several names in chemical literature and commercial catalogs:

Chemical and Physical Data:

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 328-80-3 | [2][3][5] |

| Molecular Formula | C₈H₄F₃NO₄ | [2][3][4][5] |

| Molecular Weight | 235.12 g/mol | [3][5] |

| Physical Form | Solid, White to Light Yellow Powder | [2][5] |

| Melting Point | 127-129 °C | [5] |

| Boiling Point | 309.8°C at 760 mmHg | [5] |

| InChI Key | ODCLHXGXGFBBTA-UHFFFAOYSA-N | [2] |

Synthesis and Experimental Protocols

The primary route for synthesizing this compound is through the nitration of its precursor, 3-(trifluoromethyl)benzoic acid. The workflow for this synthesis is outlined below.

References

- 1. CN114605331A - A kind of preparation method of nilutamide and intermediate thereof - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. 3-(Trifluoromethyl)benzoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 5. Research Portal [ujcontent.uj.ac.za]

A Technical Guide to Commercial Sourcing of 3-Nitro-5-(trifluoromethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the commercial landscape for 3-Nitro-5-(trifluoromethyl)benzoic acid (CAS No. 328-80-3), a key building block and intermediate in the synthesis of various pharmaceutical compounds.[1] This document outlines major commercial suppliers, available product specifications, and typical quality control methodologies to assist researchers and procurement specialists in making informed sourcing decisions.

Supplier Selection Workflow

The process of selecting a suitable chemical supplier involves several critical steps, from initial identification to final purchase. The following workflow diagram illustrates a logical approach to navigating this process, ensuring that key considerations such as purity, cost, and availability are systematically evaluated.

Caption: A logical workflow for the procurement of chemical reagents.

Commercial Supplier Overview

This compound is available from a range of global suppliers, catering to needs from research and development quantities to bulk manufacturing. The product is typically offered as a white to light yellow solid or powder.[2][3] Key identifying information for this compound is consistent across suppliers.

| Property | Value |

| CAS Number | 328-80-3[4][5][6] |

| Molecular Formula | C₈H₄F₃NO₄[5][7] |

| Molecular Weight | ~235.12 g/mol [1][5] |

| Common Synonyms | 5-Nitro-α,α,α-trifluoro-m-toluic acid, 3-Carboxy-5-nitrobenzotrifluoride[2] |

The following table summarizes offerings from several prominent commercial suppliers. Please note that pricing and availability are subject to change and may require logging in or requesting a formal quotation from the supplier.

| Supplier | Purity | Available Quantities | Indicative Pricing |

| Sigma-Aldrich (Merck) | Not Specified | 250 mg | $32.70[4] |

| CymitQuimica | 95%[2] | 1g, 5g, 10g, 25g, 100g | €21.00 - €109.00[2] |

| PUREST CHEMICAL | 98%[5] | Bulk (Inquire) | Competitive Price (Inquire)[5] |

| Apollo Scientific (via Dabos) | Not Specified | 5g, 25g | $25.15 (5g), $34.01 (25g)[8] |

| Santa Cruz Biotechnology | Not Specified | (Inquire) | (Inquire)[6] |

| BLD Pharm | Not Specified | (Inquire) | (Inquire)[9] |

| Biosynth | Not Specified | (Inquire) | (Inquire)[1] |

| Vinayak Chemicals | USP BP FCC | 25 kg/drum | ~₹ 963/kg[7] |

| Colorcom Ltd. | 98%[3] | 25 kg drum | (Inquire)[3] |

Experimental Protocols and Quality Control

While specific manufacturing protocols are proprietary, the scientific literature outlines general synthesis methods. A common route involves the nitration of 3-(trifluoromethyl)benzoic acid.

General Synthesis Protocol

A representative synthesis involves the controlled nitration of 3-(trifluoromethyl)benzoic acid using a mixture of fuming nitric acid and concentrated sulfuric acid.[10][11]

-

Reaction Setup : 3-(Trifluoromethyl)benzoic acid is dissolved in concentrated sulfuric acid and cooled to 0°C.[11]

-

Nitration : Fuming nitric acid is added dropwise to the solution over a period of one hour, maintaining the low temperature.[11]

-

Reaction Progression : The mixture is then stirred at a slightly elevated temperature (e.g., 35°C) for several hours to ensure the reaction completes.[11]

-

Isolation : The reaction mixture is slowly poured onto ice, causing the product to precipitate.[11]

-

Purification : The crude product is collected by filtration, washed with water, and can be further purified by recrystallization or dissolution in an organic solvent like ethyl acetate, followed by washing and solvent evaporation to yield the final product as a powder.[10][11]

Quality Control and Certificate of Analysis (CoA)

For researchers, the Certificate of Analysis (CoA) is the most critical document provided by a commercial supplier.[4] It validates the identity and purity of the compound. When procuring this compound, researchers should expect to see data from the following analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR data confirm the chemical structure of the molecule. Expected signals for this compound include characteristic peaks in the aromatic region.[10]

-

Mass Spectrometry (MS) : Provides the molecular weight of the compound, confirming its identity.

-

High-Performance Liquid Chromatography (HPLC) : This is the primary method used to determine the purity of the compound, typically expressed as a percentage (e.g., >97% or >98%).

-

Infrared (IR) Spectroscopy : IR spectra can be used to identify the presence of key functional groups within the molecule.[12]

It is imperative for end-users to request and review the lot-specific CoA before use to ensure it meets the stringent requirements of their research or development activities.[6]

References

- 1. biosynth.com [biosynth.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound, CasNo.328-80-3 COLORCOM LTD. China (Mainland) [colorcom.lookchem.com]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. China Customized 328-80-3 | this compound 98% Suppliers, Manufacturers - PUREST CHEMICAL [purestchem.com]

- 6. scbt.com [scbt.com]

- 7. indiamart.com [indiamart.com]

- 8. 3NITRO5(TRIFLUOROMETHYL)BENZOIC ACID 5G - PC5298-5G [dabos.com]

- 9. 328-80-3|this compound|BLD Pharm [bldpharm.com]

- 10. echemi.com [echemi.com]

- 11. This compound | 328-80-3 [chemicalbook.com]

- 12. 3-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9963 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unlocking Therapeutic Potential: A Technical Guide to Research Areas for 3-Nitro-5-(trifluoromethyl)benzoic Acid Derivatives

For Immediate Release

[City, State] – [Date] – In the landscape of modern drug discovery, the strategic design of small molecules with potent and selective biological activity is paramount. The scaffold of 3-Nitro-5-(trifluoromethyl)benzoic acid presents a compelling starting point for the development of novel therapeutics. The presence of both a nitro group and a trifluoromethyl moiety offers unique electronic and steric properties that can be exploited to target a range of biological pathways implicated in various diseases. This technical guide outlines promising research avenues for derivatives of this compound, providing a roadmap for researchers, scientists, and drug development professionals.

The core structure combines an electron-withdrawing nitro group, a lipophilic trifluoromethyl group, and a carboxylic acid handle suitable for diverse chemical modifications. This combination suggests the potential for developing derivatives with significant therapeutic promise, particularly in oncology and enzymology.

Potential Research Areas

Anticancer Activity

The development of novel anticancer agents remains a critical area of research. Benzoic acid derivatives, particularly those bearing nitro and trifluoromethyl groups, have demonstrated significant potential as cytotoxic agents. The trifluoromethyl group can enhance membrane permeability and metabolic stability, while the nitro group is a known pharmacophore in several anticancer drugs.

Proposed Research Workflow for Anticancer Evaluation:

Caption: Proposed workflow for synthesis and anticancer evaluation.

Enzyme Inhibition

The unique electronic nature of the 3-Nitro-5-(trifluoromethyl)phenyl moiety makes its derivatives promising candidates for enzyme inhibitors. Specific areas of interest include:

-

Histone Deacetylase (HDAC) Inhibition: HDACs are crucial regulators of gene expression and are validated targets in oncology. Benzoic acid derivatives have been identified as HDAC inhibitors.

-

Tyrosine Kinase Inhibition: Tyrosine kinases are key components of signaling pathways that regulate cell proliferation and survival.[1] Substituted benzamides are a known class of tyrosine kinase inhibitors.[1]

Synthesis of Derivatives

The carboxylic acid functionality of this compound serves as a versatile handle for the synthesis of a library of derivatives, primarily amides and esters.

General Synthesis of Amide Derivatives

A common route to synthesize N-substituted-3-nitro-5-(trifluoromethyl)benzamides involves the conversion of the carboxylic acid to an acid chloride, followed by reaction with a primary or secondary amine.

Experimental Protocol:

-

Acid Chloride Formation: To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.

-

The reaction mixture is stirred at room temperature for 2-4 hours.

-

The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 3-nitro-5-(trifluoromethyl)benzoyl chloride.

-

Amide Formation: The crude acid chloride is dissolved in anhydrous DCM and added dropwise to a solution of the desired amine (1.1 eq) and a base such as triethylamine (1.5 eq) in DCM at 0 °C.

-

The reaction is stirred at room temperature for 12-24 hours.

-

The reaction mixture is washed with water, dilute HCl, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel.

Biological Evaluation Protocols

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Experimental Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the synthesized derivatives in the culture medium. The old medium is replaced with the medium containing different concentrations of the test compounds, and the plates are incubated for 48-72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric)

This assay measures the activity of HDAC enzymes and the inhibitory potential of test compounds.

-

Reagent Preparation: Prepare HDAC assay buffer, a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), and a developer solution containing trypsin and a known HDAC inhibitor like Trichostatin A (TSA) for the standard curve.[2][3]

-

Reaction Setup: In a 96-well black plate, add the HDAC enzyme (either purified or from nuclear extracts) to the assay buffer.

-

Inhibitor Addition: Add varying concentrations of the test compounds to the wells. Include a positive control (a known HDAC inhibitor) and a negative control (vehicle).

-

Substrate Addition: Initiate the reaction by adding the fluorogenic HDAC substrate.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Development: Stop the enzymatic reaction and initiate the development by adding the developer solution. The developer cleaves the deacetylated substrate to release the fluorescent molecule.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at an excitation wavelength of 355-360 nm and an emission wavelength of 460 nm.[2]

-

Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration and determine the IC50 value.

Caption: Workflow for a fluorometric HDAC inhibition assay.

Tyrosine Kinase Inhibition Assay

Several methods are available to assess tyrosine kinase inhibition. A common approach is a biochemical assay that measures the phosphorylation of a substrate.

Experimental Protocol (Generic ELISA-based): [4]

-

Plate Coating: Coat a 96-well plate with a substrate peptide for the specific tyrosine kinase of interest.

-

Kinase Reaction: In a separate plate, prepare a reaction mixture containing the tyrosine kinase, ATP, and varying concentrations of the test compound.

-

Incubation: Incubate the reaction mixture to allow for phosphorylation.

-

Transfer to Coated Plate: Transfer the reaction mixture to the substrate-coated plate and incubate to allow the phosphorylated substrate to bind.

-

Detection: Add a primary antibody that specifically recognizes the phosphorylated substrate, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Substrate Addition: Add a chromogenic or fluorogenic substrate for the enzyme on the secondary antibody.

-

Signal Measurement: Measure the absorbance or fluorescence using a microplate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.

Quantitative Data from Analogous Compounds

While specific data for derivatives of this compound are not yet widely published, the following table summarizes the anticancer activity of structurally related compounds to provide a benchmark for future studies.

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Benzamide | 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivative (7h) | A549 (Lung) | 18.16 | [5] |

| PC9 (Lung) | 8.11 | [5] | ||

| H1975 (Lung) | 3.5 | [5] | ||

| 5-Trifluoromethylpyrimidine | Compound 9u | A549 (Lung) | 0.35 | [6] |

| MCF-7 (Breast) | 3.24 | [6] | ||

| PC-3 (Prostate) | 5.12 | [6] | ||

| 3-Nitroquinoline | Various derivatives | A431 (Skin), MDA-MB-468 (Breast) | Nanomolar to Micromolar range | [7] |

Conclusion

Derivatives of this compound represent a promising and underexplored area for the discovery of novel therapeutic agents. The synthetic accessibility of amides and esters from the parent carboxylic acid, combined with the established importance of the nitro and trifluoromethyl groups in medicinal chemistry, provides a strong rationale for their investigation as anticancer agents and enzyme inhibitors. The detailed experimental protocols provided in this guide offer a clear and actionable framework for researchers to embark on the synthesis and biological evaluation of this intriguing class of compounds. The exploration of these derivatives could lead to the identification of potent and selective drug candidates with the potential to address unmet medical needs.

References

- 1. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovering novel 3-nitroquinolines as a new class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Nitro-5-(trifluoromethyl)benzoic acid

Introduction

3-Nitro-5-(trifluoromethyl)benzoic acid is a valuable intermediate in the synthesis of various pharmaceutical compounds and fine chemicals.[1] Its synthesis is typically achieved through the electrophilic aromatic nitration of 3-(trifluoromethyl)benzoic acid. The trifluoromethyl group is a meta-director, as is the carboxylic acid group, thus the nitration selectively occurs at the 5-position. This document provides a detailed protocol for this synthesis, along with relevant data and a visual workflow.

Reaction Scheme

The synthesis of this compound from 3-trifluoromethylbenzoic acid proceeds via the following reaction:

Image of the chemical reaction showing 3-(trifluoromethyl)benzoic acid reacting with a nitrating mixture (HNO3/H2SO4) to yield this compound.

Quantitative Data Summary

The following table summarizes the typical reaction conditions and outcomes for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | 3-(Trifluoromethyl)benzoic acid | |

| Nitrating Agent | Fuming Nitric Acid / Concentrated Sulfuric Acid | [2] |

| Reaction Temperature | 0°C to 35°C | [2] |

| Reaction Time | 3 hours at 35°C | [2] |

| Product Yield | 87-92% | [2] |

| Product Purity | High, can be purified by recrystallization | |

| Melting Point | 128-130 °C | [2] |

Experimental Protocol

This protocol is based on established laboratory procedures for the nitration of benzoic acid derivatives.[2][3]

Materials:

-

3-(Trifluoromethyl)benzoic acid

-

Concentrated sulfuric acid (98%)

-

Fuming nitric acid (90%) or Concentrated nitric acid (70%)

-

Ice

-

Distilled water

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Round bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Büchner funnel and filter paper

-

Beaker

Procedure:

-

Preparation of the Reaction Mixture:

-

In a round bottom flask equipped with a magnetic stir bar, add 3-(trifluoromethyl)benzoic acid (e.g., 5.0 g, 0.026 mol).

-

Cool the flask in an ice bath to 0°C.

-

Slowly add concentrated sulfuric acid (e.g., 23 mL) to the flask while maintaining the temperature at or below 5°C. Stir until the starting material is completely dissolved.

-

-

Nitration:

-

While vigorously stirring the reaction mixture and maintaining the temperature at 0°C, slowly add fuming nitric acid (e.g., 5.5 mL) dropwise using a dropping funnel. Caution: The addition of nitric acid is highly exothermic. Ensure the temperature does not exceed 5°C during the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature or gently heat to 35°C for approximately 3 hours to ensure the reaction goes to completion.[2]

-

-

Work-up and Isolation:

-

Slowly and carefully pour the reaction mixture onto crushed ice (e.g., 100 g) in a beaker with stirring. A precipitate should form.

-

Filter the crude product using a Büchner funnel and wash the solid thoroughly with cold water (e.g., 2 x 25 mL) to remove any residual acid.[2]

-

-

Purification:

-

Dissolve the filtered solid in ethyl acetate (e.g., 30 mL).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation under reduced pressure to yield the purified this compound as a light yellow or white solid.[2]

-

Safety Precautions:

-

This procedure involves the use of concentrated and fuming acids, which are highly corrosive and strong oxidizing agents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

The nitration reaction is highly exothermic and requires careful temperature control to prevent runaway reactions.

-

Always add acid to water, not the other way around, when preparing aqueous solutions.

Visualized Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 3-trifluoromethylbenzoic acid can be reliably achieved with high yields through electrophilic aromatic nitration using a mixture of nitric and sulfuric acids. Careful control of the reaction temperature is crucial for both safety and obtaining a high-purity product. The protocol described provides a detailed procedure for researchers and professionals in drug development and chemical synthesis.

References

Application Notes and Protocols for the Nitration of 3-(Trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the electrophilic nitration of 3-(trifluoromethyl)benzoic acid. The trifluoromethyl group (-CF3) and the carboxylic acid group (-COOH) are both meta-directing and deactivating; therefore, the nitration is expected to yield primarily 3-nitro-5-(trifluoromethyl)benzoic acid. This protocol outlines the necessary reagents, equipment, and procedural steps, including reaction setup, monitoring, workup, and purification. Additionally, safety precautions and data interpretation are discussed.

Introduction

Aromatic nitration is a fundamental reaction in organic synthesis, enabling the introduction of a nitro group onto an aromatic ring. This functional group can be subsequently converted into other functionalities, such as amines, or utilized for its electron-withdrawing properties. The nitration of substituted benzoic acids is a common process in the synthesis of pharmaceutical intermediates and other fine chemicals.

The regioselectivity of the nitration of 3-(trifluoromethyl)benzoic acid is governed by the directing effects of the existing substituents. The carboxylic acid is a deactivating, meta-directing group.[1] Similarly, the strongly electron-withdrawing trifluoromethyl group is also meta-directing. Consequently, the incoming electrophile, the nitronium ion (NO₂⁺), is directed to the position meta to both substituents, which is the 5-position.

This protocol describes a standard laboratory procedure for the nitration of 3-(trifluoromethyl)benzoic acid using a mixture of nitric acid and sulfuric acid.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 3-(Trifluoromethyl)benzoic acid | 99% | e.g., Sigma-Aldrich | Starting material |

| Concentrated Sulfuric Acid (H₂SO₄) | 98% | ACS Reagent Grade | Dehydrating and catalyst |

| Concentrated Nitric Acid (HNO₃) | 70% | ACS Reagent Grade | Nitrating agent |

| Dichloromethane (CH₂Cl₂) | ACS Reagent Grade | Extraction solvent | |

| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | For neutralization | |

| Anhydrous Magnesium Sulfate (MgSO₄) | Drying agent | ||

| Deionized Water | |||

| Ice | For cooling |

Equipment

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

Fume hood

Procedure

1. Reaction Setup:

-

Place a 100 mL round-bottom flask containing a magnetic stir bar in an ice bath on a magnetic stirrer.

-

Carefully add 20 mL of concentrated sulfuric acid to the flask.

-

Allow the sulfuric acid to cool to 0-5 °C.